![molecular formula C18H17NO3 B2985636 (3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one CAS No. 866132-93-6](/img/structure/B2985636.png)
(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one
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Overview
Description
“(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one” is an organic compound. It contains an oxolan-2-one (a type of lactone), an ethylidene group, and a phenoxyanilino group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable oxolan-2-one derivative with a 2-phenoxyaniline derivative. The exact conditions and reagents would depend on the specific structures of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxolan-2-one ring, the ethylidene group, and the phenoxyanilino group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the oxolan-2-one ring might be susceptible to hydrolysis or other ring-opening reactions. The ethylidene group could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial Activity
Metal complexes of this compound have been synthesized and characterized. Specifically, Co(II), Ni(II), Zn(II), and Cu(II) complexes were investigated. The ligand behaves as a dibasic tetradentate ligand with the dioxygen-dinitrogen donor atom system oriented towards the central metal ion. The analytical and spectroscopic data suggest a square planar geometry for Cu(II) and Ni(II) complexes and an octahedral geometry for the Co(II) complex. These complexes were screened for antibacterial activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method .
Antioxidant Properties
The antioxidant activities of the complexes were also explored. They were evaluated based on their scavenging effect on DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. Notably, the copper complex exhibited higher antioxidant activity than the other compounds, with an IC50 value of 2.08 ± 0.47 µM for DPPH and 2.11 ± 1.69 µM for ABTS .
Pharmacology and Toxicology
Detailed studies on the pharmacological effects and toxicity profiles of these complexes are essential. This information informs their safety and efficacy profiles for potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in the cell cycle control and signal transduction .
Biochemical Pathways
Given the target protein’s role in cell cycle control and signal transduction, it can be inferred that these pathways may be affected .
Result of Action
Given its target and potential mode of action, it may have effects on cell cycle control and signal transduction .
Safety and Hazards
properties
IUPAC Name |
(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(15-11-12-21-18(15)20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYSZOHEPGWQO-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one |
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